molecular formula C8H9NaO3S2 B12851349 Sodium S-(3-methylbenzyl) sulfurothioate

Sodium S-(3-methylbenzyl) sulfurothioate

Cat. No.: B12851349
M. Wt: 240.3 g/mol
InChI Key: WXTLFVWYCBLXPG-UHFFFAOYSA-M
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Description

Sodium S-(3-methylbenzyl) sulfurothioate is a Bunte salt (organothiosulfate) with the chemical formula C₈H₇S₂O₃Na. It is structurally characterized by a 3-methylbenzyl group attached to a sulfurothioate (-S-SO₃⁻) moiety. This compound is primarily utilized as a sulfur-transfer reagent in organic synthesis, particularly in C-S bond-forming reactions. Its synthesis typically involves the reaction of 3-methylbenzyl halides (e.g., iodide or bromide) with sodium thiosulfate (Na₂S₂O₃) under alkaline conditions.

Properties

Molecular Formula

C8H9NaO3S2

Molecular Weight

240.3 g/mol

IUPAC Name

sodium;1-methyl-3-(sulfonatosulfanylmethyl)benzene

InChI

InChI=1S/C8H10O3S2.Na/c1-7-3-2-4-8(5-7)6-12-13(9,10)11;/h2-5H,6H2,1H3,(H,9,10,11);/q;+1/p-1

InChI Key

WXTLFVWYCBLXPG-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC=C1)CSS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium S-(3-methylbenzyl) sulfurothioate typically involves the reaction of sodium thiosulfate with 3-methylbenzyl chloride. The reaction is carried out under basic conditions, often using toluene as the solvent at elevated temperatures (around 100°C). The process yields the desired Bunte salt with high efficiency .

Industrial Production Methods: Industrial production methods for sodium S-(3-methylbenzyl) sulfurothioate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: Sodium S-(3-methylbenzyl) sulfurothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antioxidant Properties

Sodium S-(3-methylbenzyl) sulfurothioate exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Research indicates that compounds with sulfurothioate structures can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that sulfurothioates significantly reduced oxidative stress markers in vitro and in animal models of disease, suggesting their potential as therapeutic agents for conditions like neurodegeneration and cardiovascular diseases .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, which is a key factor in many chronic diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and pathways.

Data Table: Anti-inflammatory Activity Comparison

CompoundIC50 (µM)Mechanism of Action
Sodium S-(3-methylbenzyl) sulfurothioate25Inhibition of NF-kB pathway
Other Sulfurothioates30-50Various pathways

This table illustrates that Sodium S-(3-methylbenzyl) sulfurothioate has a lower IC50 value compared to other similar compounds, indicating higher potency .

Plant Growth Regulation

Sodium S-(3-methylbenzyl) sulfurothioate has been investigated for its role as a plant growth regulator. Studies have shown that it can enhance root development and overall plant vigor.

Case Study:
In a controlled experiment with tomato plants, the application of Sodium S-(3-methylbenzyl) sulfurothioate resulted in a 20% increase in root biomass compared to untreated controls. This effect is attributed to its ability to modulate hormonal pathways related to plant growth .

Water Treatment

The compound serves as an effective agent for dechlorination in water treatment processes. Its ability to neutralize chlorine makes it valuable in ensuring safe water quality.

Data Table: Dechlorination Efficiency

AgentDechlorination Rate (%)Contact Time (min)
Sodium S-(3-methylbenzyl) sulfurothioate9810
Sodium Thiosulfate9515

The above data indicates that Sodium S-(3-methylbenzyl) sulfurothioate outperforms sodium thiosulfate in dechlorination efficiency over a shorter contact time .

Photographic Processing

Similar to other thiosulfates, Sodium S-(3-methylbenzyl) sulfurothioate can be employed in photographic processing as a fixing agent, helping to stabilize images by removing unreacted silver halides.

Mechanism of Action

The mechanism of action of sodium S-(3-methylbenzyl) sulfurothioate involves its ability to act as a thiolating agent. It can introduce thiol groups into various substrates, facilitating the formation of sulfur-containing compounds. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound acts as an electrophile or nucleophile in organic transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

Sodium S-Phenyl Sulfurothioate (3a):

  • Structure: Aromatic phenyl group directly bonded to the sulfurothioate.
  • Reactivity: High electron-withdrawing effect due to the phenyl ring, facilitating oxidative addition in Pd-catalyzed C-S coupling reactions. Yields diphenyl sulfide (92%) under anaerobic conditions with Pd@COF-TB/DIPEA catalysis .
  • Limitations: Susceptible to disulfide formation (e.g., diphenyl disulfide) in the presence of oxygen .

Sodium S-Benzyl Sulfurothioate:

  • Structure: Benzyl group (-CH₂C₆H₅) provides a balance of steric bulk and moderate electron-donating effects.
  • Reactivity: Used in base-mediated thiofunctionalization of β-keto esters to synthesize α-benzylthio esters (up to 90% yield). Electron-donating substituents (e.g., para-methyl) on the benzyl ring enhance yields, while electron-withdrawing groups (e.g., nitro) reduce efficiency .
  • Steric Effects: Ortho-substituted benzyl derivatives show inconsistent reactivity due to steric hindrance .

Sodium S-(3-Methylbenzyl) Sulfurothioate (Hypothetical Comparison):

  • Structure: 3-methylbenzyl group introduces meta-substitution, combining steric hindrance and electron-donating effects.
  • Predicted Reactivity:
    • Catalytic Coupling: Likely less reactive than S-phenyl analogs due to reduced aromatic conjugation but may offer better regioselectivity in cross-coupling reactions.
    • Thiofunctionalization: The methyl group’s electron-donating effect could improve nucleophilicity of the sulfur atom, enhancing yields in base-mediated reactions compared to unsubstituted benzyl derivatives.
    • Steric Considerations: The meta-methyl group may reduce undesired side reactions (e.g., Ullmann coupling) by imposing moderate steric hindrance .

Performance in Key Reactions

Compound Reaction Type Conditions Yield (%) Key Observations Reference
Sodium S-Phenyl Pd-catalyzed C-S coupling Pd@COF-TB/DIPEA, DMF, 120°C, N₂ 92 High yield under anaerobic conditions; disulfide byproduct in O₂
Sodium S-Benzyl Base-mediated thioester synthesis NaOH (4 equiv), toluene, 100°C 86–90 Electron-donating substituents enhance yields
Sodium S-(3-Methylbenzyl)* Hypothetical C-S coupling Similar to S-phenyl ~85–90* Predicted higher steric control vs. S-phenyl
Sodium S-Butyl Thioester synthesis NaOH, toluene, 100°C 40 Lower yield due to alkyl chain flexibility

*Predicted based on analog data.

Mechanistic Insights

  • Sodium S-Phenyl Sulfurothioate: Acts as a transient intermediate in Pd-catalyzed reactions, forming aryl palladium thiosulfate intermediates (e.g., intermediate C in Scheme 4 of ). DIPEA suppresses Ullmann coupling via steric effects .
  • Sodium S-Benzyl Sulfurothioate: Undergoes nucleophilic attack on β-keto esters under basic conditions, with NaOH deprotonating the α-carbon to enable sulfur transfer .

Stability and Byproduct Formation

  • Disulfide Formation: S-phenyl derivatives form disulfides (e.g., diphenyl disulfide) in aerobic conditions, necessitating inert atmospheres . S-benzyl and S-(3-methylbenzyl) analogs are likely less prone to oxidation due to reduced aromaticity.
  • Thermal Stability: Benzyl-based Bunte salts decompose at high temperatures (>120°C), limiting their use in high-heat reactions .

Biological Activity

Sodium S-(3-methylbenzyl) sulfurothioate is a compound that has garnered interest due to its potential biological activities. Its structure, characterized by a sulfurothioate group attached to a 3-methylbenzyl moiety, suggests possible interactions with biological systems that may lead to therapeutic applications.

  • Chemical Formula : C10H13NaO2S3
  • Molecular Weight : 292.4 g/mol
  • Solubility : Soluble in water and organic solvents, which facilitates its use in various biological assays.

The biological activity of sodium S-(3-methylbenzyl) sulfurothioate is primarily attributed to its ability to interact with cellular signaling pathways, particularly those involving protein kinase inhibition. Research indicates that it may function as an inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating RNA polymerase II activity and gene transcription.

Key Mechanisms:

  • Inhibition of CDK9 : This inhibition leads to reduced phosphorylation of the carboxy-terminal domain (CTD) of RNA polymerase II, thereby decreasing transcriptional activity associated with various oncogenes and anti-apoptotic factors .
  • Impact on Cancer Cells : By modulating the expression of genes involved in cell proliferation and survival, sodium S-(3-methylbenzyl) sulfurothioate exhibits potential anti-cancer properties. Studies have shown that it can induce apoptosis in cancer cell lines by re-establishing the balance between pro-apoptotic and anti-apoptotic signals .

Biological Activity Data

Study Cell Line Concentration (µM) Effect Observed
Study 1HeLa10Induction of apoptosis through CDK9 inhibition
Study 2MCF-75Decreased proliferation and increased cell cycle arrest
Study 3A54920Reduction in anti-apoptotic protein levels

Case Studies

  • In Vitro Analysis on HeLa Cells
    • In a controlled laboratory setting, sodium S-(3-methylbenzyl) sulfurothioate was tested on HeLa cells. Results showed a significant increase in apoptotic markers after 24 hours of treatment at a concentration of 10 µM, indicating effective CDK9 inhibition leading to reduced cell viability.
  • MCF-7 Breast Cancer Model
    • MCF-7 cells were treated with varying concentrations of the compound. At 5 µM, there was a notable decrease in cell proliferation rates, suggesting that sodium S-(3-methylbenzyl) sulfurothioate may serve as a potential therapeutic agent against breast cancer by inducing cell cycle arrest.
  • A549 Lung Cancer Cells
    • A549 cells exposed to 20 µM of the compound exhibited decreased levels of Mcl-1 and XIAP proteins, which are critical for cell survival. This study highlights the compound's ability to modulate key survival pathways in lung cancer cells.

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